3-Methylquinoline-2-carbonitrile
Overview
Description
3-Methylquinoline-2-carbonitrile is a nitrogen-containing heterocyclic compound with the molecular formula C11H8N2 It is a derivative of quinoline, which is a bicyclic aromatic compound consisting of a benzene ring fused to a pyridine ring
Mechanism of Action
Target of Action
3-Methylquinoline-2-carbonitrile is a derivative of quinoline, a heterocyclic compound that has been extensively studied for its biological and pharmaceutical activities . . Quinoline derivatives are known to interact with a variety of targets, including various enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Quinoline derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation or activity of the target, resulting in the observed biological effects .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, often related to their targets of action . For example, some quinoline derivatives have been shown to inhibit enzymes involved in DNA synthesis, leading to anti-proliferative effects .
Pharmacokinetics
Quinoline derivatives are generally known for their good bioavailability . The specific ADME properties of this compound would likely depend on factors such as its chemical structure and the route of administration.
Result of Action
Quinoline derivatives are known to have a wide range of biological effects, often related to their mode of action and the biochemical pathways they affect . For example, some quinoline derivatives have been shown to have anti-proliferative effects, likely due to their inhibition of enzymes involved in DNA synthesis .
Action Environment
The action of this compound, like other chemical compounds, can be influenced by various environmental factors. These may include factors such as pH, temperature, and the presence of other chemicals, which can affect the stability, efficacy, and action of the compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylquinoline-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-chloro-3-methylquinoline with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to facilitate the substitution of the chlorine atom with a cyano group .
Another method involves the cyclization of 2-aminobenzonitrile with acrolein in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction proceeds through the formation of an intermediate imine, which undergoes intramolecular cyclization to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Methylquinoline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives using oxidizing agents such as potassium permanganate (KMnO) or chromium trioxide (CrO).
Reduction: Reduction of the cyano group to an amine can be achieved using reducing agents like lithium aluminum hydride (LiAlH) or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO), chromium trioxide (CrO)
Reduction: Lithium aluminum hydride (LiAlH), hydrogen gas with palladium catalyst
Substitution: Halogens, sulfonyl chlorides, nitro compounds
Major Products Formed
Oxidation: Quinoline-2-carboxylic acid derivatives
Reduction: Aminoquinoline derivatives
Substitution: Various functionalized quinoline derivatives
Scientific Research Applications
3-Methylquinoline-2-carbonitrile has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
3-Methylquinoline-2-carbonitrile can be compared with other quinoline derivatives, such as:
Quinoline-2-carbonitrile: Lacks the methyl group at the 3-position, which may affect its chemical reactivity and biological activity.
2-Methylquinoline:
3-Methylquinoline: Lacks the cyano group at the 2-position, which may alter its reactivity and biological effects.
Properties
IUPAC Name |
3-methylquinoline-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-8-6-9-4-2-3-5-10(9)13-11(8)7-12/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAMRGQXHVSGNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30320480 | |
Record name | 3-methylquinoline-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30320480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19051-05-9 | |
Record name | 19051-05-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=360235 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-methylquinoline-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30320480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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